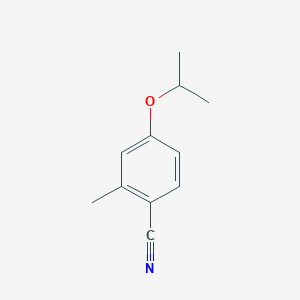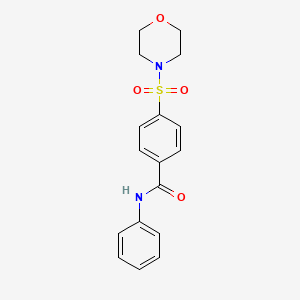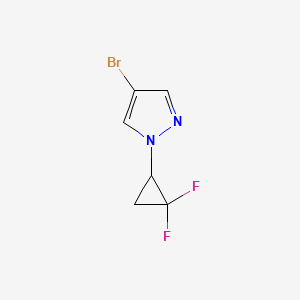
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains both pyrazole and cyclopropane rings. It is a highly reactive compound and has been found to exhibit various biological activities.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of various pyrazole derivatives, including 4-bromo derivatives, often involves reactions with primary and secondary amines, demonstrating diverse synthetic routes and chemical versatility (Bondavalli et al., 1988).
- Chemoselective Synthesis : A study on the copper-catalyzed cycloaddition for the synthesis of 4-trifluoromethyl pyrazoles highlights the chemoselective methods used in creating pyrazole derivatives, emphasizing the tailored chemical properties of these compounds (Lu et al., 2019).
- Tautomerism Studies : Investigations into the tautomerism of 4-bromo-1H-pyrazoles shed light on the structural dynamics of these molecules, which is crucial for understanding their chemical behavior (Trofimenko et al., 2007).
Biological Activity and Applications
- Antibacterial and Antifungal Properties : Research on brominated pyrazoles, such as 4-bromo-1H-pyrazoles, has shown significant antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Pundeer et al., 2013).
- Antiproliferative Agents : The development of 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including 4-bromo-1H-pyrazoles, has been explored for their potential as antiproliferative agents in cancer therapy (Ananda et al., 2017).
Material Science and Catalysis
- Palladium(II) Complexes : Studies involving 4-bromo-1H-pyrazoles in the formation of Palladium(II) complexes highlight their role in the development of novel catalysts and nanomaterials, potentially useful in various industrial applications (Sharma et al., 2013).
properties
IUPAC Name |
4-bromo-1-(2,2-difluorocyclopropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-2-10-11(3-4)5-1-6(5,8)9/h2-3,5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGZSBKEMJDIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)
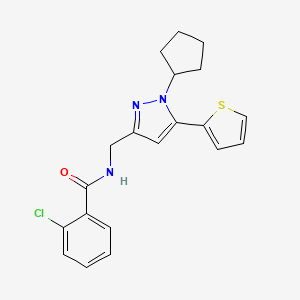
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)
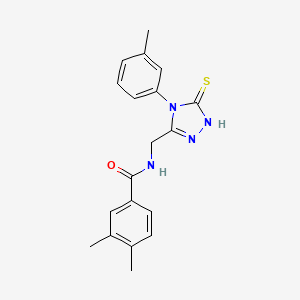

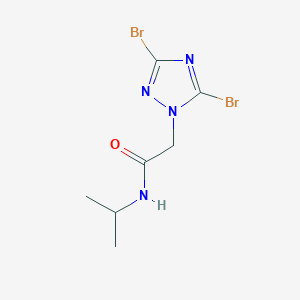
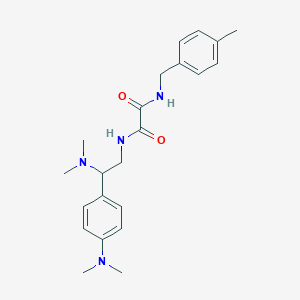
![3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2990686.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)

